molecular formula C7H7NO4 B027342 2-Methoxy-4-nitrophenol CAS No. 3251-56-7

2-Methoxy-4-nitrophenol

Cat. No.: B027342
CAS No.: 3251-56-7
M. Wt: 169.13 g/mol
InChI Key: IZLVFLOBTPURLP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that nitrophenols, in general, can interact with various enzymes and proteins in the body .

Mode of Action

It’s known that nitrophenols can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the formation of a Meisenheimer complex . This complex can then undergo further reactions, potentially leading to changes in the target molecule .

Biochemical Pathways

It’s known that nitrophenols can participate in diverse reactions such as coupling, condensation, and nucleophilic substitution . These reactions can potentially affect various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of 2-Methoxy-4-nitrophenol suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . Following administration, the majority of the compound is excreted in urine, with approximately 76-79% recovered within 72 hours . Fecal excretion accounts for approximately 11-12% of the compound . These properties can impact the bioavailability of the compound in the body.

Result of Action

For example, 4-nitrophenol can cause methemoglobinemia, potentially leading to cyanosis, confusion, and unconsciousness .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, occupational exposure to the compound can occur during the production, use, and disposal of products containing this compound . Inhalation or dermal exposure to the compound can lead to various health effects .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-nitrophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to undergo metabolic transformations, including reduction and conjugation reactions. Enzymes such as nitroreductases and cytochrome P450 are involved in the reduction of the nitro group to an amino group, forming 2-methoxy-4-aminophenol. This compound can also interact with glutathione S-transferases, leading to the formation of conjugates that are more water-soluble and easily excreted from the body .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the MAPK and NF-κB pathways, resulting in changes in gene expression. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to and inhibit the activity of enzymes such as nitroreductases and cytochrome P450, leading to the accumulation of reactive intermediates. These intermediates can cause DNA damage and protein modifications, resulting in changes in gene expression and cellular function. Additionally, this compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and DNA damage, leading to long-term changes in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can cause significant toxicity, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dose level leads to a sudden increase in adverse effects. Toxicity studies in rodents have shown that high doses of this compound can lead to decreased body weight, organ damage, and increased mortality .

Metabolic Pathways

This compound is involved in various metabolic pathways, including reduction, conjugation, and oxidation reactions. Enzymes such as nitroreductases and cytochrome P450 play a crucial role in its metabolism. The compound can be reduced to 2-methoxy-4-aminophenol, which can further undergo conjugation with glutathione or glucuronic acid. These metabolic transformations increase the water solubility of the compound, facilitating its excretion from the body. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can affect its activity and function, as it can interact with specific biomolecules in these compartments. For example, in the mitochondria, this compound can disrupt mitochondrial function by inhibiting key enzymes involved in energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitrophenol can be synthesized through the nitration of guaiacol (2-methoxyphenol) using concentrated nitric acid. The reaction typically involves mixing guaiacol with nitric acid under controlled temperature conditions to ensure the selective nitration at the para position relative to the hydroxyl group .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration to maximize yield and purity. The product is then purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

    Substitution: Strong nucleophiles such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2-Methoxy-4-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

2-methoxy-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLVFLOBTPURLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062935
Record name Phenol, 2-methoxy-4-nitro-
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3251-56-7
Record name 2-Methoxy-4-nitrophenol
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Record name 2-Methoxy-4-nitrophenol
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Record name 2-Methoxy-4-nitrophenol
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Record name Phenol, 2-methoxy-4-nitro-
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Record name Phenol, 2-methoxy-4-nitro-
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Record name 2-methoxy-4-nitrophenol
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Record name 4-NITROGUAIACOL
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Synthesis routes and methods

Procedure details

50 g of 2-amino-5-nitroanisole, 50 g of sodium hydroxide were dissolved in 450 ml of water. The resultant mixture was heated under reflux for 3 hours and then ice-cooled. Precipicated crystals were collected by filtration, followed by dissolution in water. The thus-prepared solution was neutralized with 6 N hydrochloric acid and crystals thus precipitated were collected by filtration. The crystals were dissolved in chloroform. The resultant solution was washed with water and dried over anhydrous sodium sulfate. By concentrating the chloroform layer under reduced pressure, 4.5 g of 2-methoxy-4-nitrophenol were obtained as crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Methoxy-4-nitrophenol interesting for non-linear optical (NLO) applications?

A1: this compound can be utilized to create co-crystals with pyridine derivatives, which have shown promising NLO properties [, ]. These co-crystals often exhibit a non-centrosymmetric structure, a crucial requirement for second harmonic generation (SHG) – a key phenomenon in NLO applications []. The combination of ionic and hydrogen bonding interactions between the phenol and pyridine molecules contributes to this desirable structural arrangement [, ].

Q2: How does the structure of this compound influence its ability to form these NLO co-crystals?

A2: The presence of both the hydroxyl group and the nitro group in this compound is critical. The hydroxyl group can act as a hydrogen bond donor, while the nitro group can participate in both hydrogen bonding and ionic interactions [, ]. This versatility in intermolecular interactions allows for the formation of stable co-crystals with specific pyridine derivatives, where the arrangement of molecules within the crystal lattice leads to the desired non-centrosymmetric structure [, ].

Q3: Has the SHG efficiency of these this compound-based co-crystals been compared to other known NLO materials?

A3: Yes, research has shown that the SHG efficiencies of some this compound-based co-crystals are comparable to or even surpass that of benchmark materials. For instance, certain diammoniocyclohexane derivatives paired with this compound exhibit SHG efficiencies on par with 3-methyl-4-nitropyridine-1-oxide (POM), a well-known NLO material [].

Q4: Beyond NLO applications, is this compound studied for its antioxidant potential?

A4: Yes, this compound, alongside its derivatives, has been investigated for its potential antioxidant activity using both experimental and computational methods [, , ]. Studies have examined its radical scavenging capabilities via hydrogen atom transfer (HAT) mechanisms [, ].

Q5: Can you elaborate on the findings related to the antioxidant activity of this compound and its derivatives?

A5: While eugenol (4-Allyl-2-methoxyphenol), a related compound, and its derivative 5-allyl-3-nitrobenzene-1,2-diol displayed notable antioxidant capacities in DPPH and ORAC assays [], computational studies using Density Functional Theory (DFT) suggest that this compound itself might also possess radical scavenging abilities, albeit potentially masked in experimental settings due to the chemoselectivity of the DPPH assay [].

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